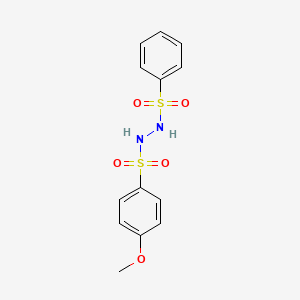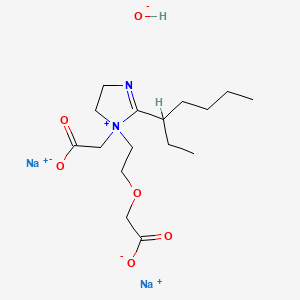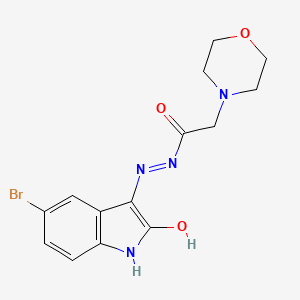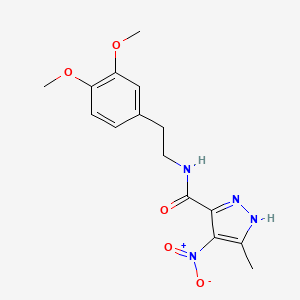
4-Methoxy-2-(phenylsulfonyl)benzenesulfonic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(phenylsulfonyl)benzenesulfonic acid hydrazide is an organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of methoxy, phenylsulfonyl, and benzenesulfonic acid hydrazide groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl 2-(bromomethyl)benzoate with sodium benzenesulfinate in dry dimethylformamide at room temperature, followed by hydrolysis of the resulting ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using concentrated sulfuric acid, followed by purification and isolation of the desired product. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-(phenylsulfonyl)benzenesulfonic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
4-Methoxy-2-(phenylsulfonyl)benzenesulfonic acid hydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-(phenylsulfonyl)benzenesulfonic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity but lacking the methoxy and hydrazide groups.
4-Methylbenzenesulfonic acid: Another related compound with a methyl group instead of a methoxy group.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
62646-37-1 |
|---|---|
Fórmula molecular |
C13H14N2O5S2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
N'-(benzenesulfonyl)-4-methoxybenzenesulfonohydrazide |
InChI |
InChI=1S/C13H14N2O5S2/c1-20-11-7-9-13(10-8-11)22(18,19)15-14-21(16,17)12-5-3-2-4-6-12/h2-10,14-15H,1H3 |
Clave InChI |
AABRBTYEOGHULF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12726858.png)




![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate](/img/structure/B12726881.png)





